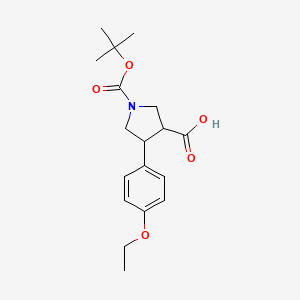

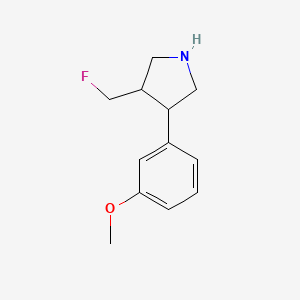

1-Amino-4-ethoxypyrrolidin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-Amino-4-ethoxypyrrolidin-3-ol often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-Amino-4-ethoxypyrrolidin-3-ol likely involves a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The structure of this compound can be analyzed using various tools such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) .Chemical Reactions Analysis

The chemical reactions involving 1-Amino-4-ethoxypyrrolidin-3-ol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, which are often involved in synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Amino-4-ethoxypyrrolidin-3-ol can be influenced by factors such as its molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties can impact the compound’s solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

1-Amino-4-ethoxypyrrolidin-3-ol: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The non-planarity of the ring allows for increased three-dimensional coverage, which is beneficial for interacting with biological targets .

Synthesis of Biologically Active Compounds

The compound’s structure is conducive to the synthesis of biologically active compounds. Its pyrrolidine core can be modified to produce derivatives with target selectivity, contributing to the stereochemistry of the molecule and enhancing pharmacophore exploration .

Green Chemistry

1-Amino-4-ethoxypyrrolidin-3-ol: can be synthesized using microwave-assisted organic synthesis (MAOS), which is a more efficient and environmentally friendly approach. This aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances .

Development of Antimicrobial Agents

Pyrrolidinone derivatives, which can be synthesized from 1-Amino-4-ethoxypyrrolidin-3-ol , exhibit significant antimicrobial activity. This makes them promising candidates for the development of new antimicrobial agents to combat various infections .

Cancer Research

The pyrrolidinone moiety is a critical pharmacophore in cancer research. It induces prominent pharmaceutical effects and can lead to the development of novel anticancer agents. The compound’s derivatives can be tailored to target specific cancer cells .

Anti-inflammatory Applications

Derivatives of 1-Amino-4-ethoxypyrrolidin-3-ol have shown potential in anti-inflammatory applications. They can be designed to modulate the body’s inflammatory response, which is beneficial for treating various chronic inflammatory diseases .

Neuropharmacology

In neuropharmacology, the compound’s derivatives can be used to create antidepressant and anticonvulsant medications. Their ability to cross the blood-brain barrier makes them suitable for treating neurological disorders .

Biomedical Applications

The compound’s derivatives, particularly poly(vinyl pyrrolidone) (PVP), have numerous applications in the biomedical field. Their non-toxicity, biocompatibility, and film-forming ability make them ideal for various biomedical applications, including drug delivery systems .

Safety and Hazards

The safety and hazards associated with a compound like 1-Amino-4-ethoxypyrrolidin-3-ol would depend on its specific physical and chemical properties. Chemical hazards and toxic substances can pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Direcciones Futuras

The future directions for research on a compound like 1-Amino-4-ethoxypyrrolidin-3-ol could involve further exploration of its potential applications in various fields. For instance, the pyrrolidine ring, which is likely a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on designing new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of action

Compounds like “1-Amino-4-ethoxypyrrolidin-3-ol” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound. For example, pyrrolidine derivatives have been found in many biologically active compounds and are known to bind with high affinity to multiple receptors .

Propiedades

IUPAC Name |

1-amino-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-6-4-8(7)3-5(6)9/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQLBDNZIDTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)

![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)

amino}propanoate](/img/structure/B1477962.png)